Urea, N,N'-bis(2-methylpropyl)-

Description

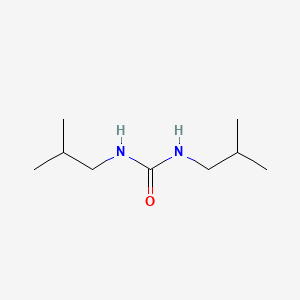

Urea, N,N'-bis(2-methylpropyl)- (CAS 1189-23-7 and 77464-06-3) is a substituted urea derivative with two 2-methylpropyl (isobutyl) groups attached to the nitrogen atoms of the urea core. Its molecular formula is C₉H₂₀N₂O, and it is characterized by high lipophilicity due to its branched alkyl substituents .

Properties

CAS No. |

1189-23-7 |

|---|---|

Molecular Formula |

C9H20N2O |

Molecular Weight |

172.27 g/mol |

IUPAC Name |

1,3-bis(2-methylpropyl)urea |

InChI |

InChI=1S/C9H20N2O/c1-7(2)5-10-9(12)11-6-8(3)4/h7-8H,5-6H2,1-4H3,(H2,10,11,12) |

InChI Key |

IFIDZFJWVZBCCV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(=O)NCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urea, N,N’-bis(2-methylpropyl)- typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity .

Industrial Production Methods: In industrial settings, the production of N-substituted ureas, including Urea, N,N’-bis(2-methylpropyl)-, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene . this method is not environmentally friendly or safe .

Chemical Reactions Analysis

Types of Reactions: Urea, N,N’-bis(2-methylpropyl)- undergoes various chemical reactions, including nucleophilic substitution and hydrolysis .

Common Reagents and Conditions:

Nucleophilic Substitution: Potassium isocyanate in water is commonly used for the nucleophilic addition of amines.

Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Major Products: The major products formed from these reactions include the corresponding amine and carbon dioxide .

Scientific Research Applications

Urea, N,N’-bis(2-methylpropyl)- has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations

The following table highlights key structural differences between Urea, N,N'-bis(2-methylpropyl)- and related urea compounds:

| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Urea, N,N'-bis(2-methylpropyl)- | 1189-23-7 | C₉H₂₀N₂O | Two 2-methylpropyl groups | 172.27 |

| Urea, N,N'-bis(2,3-dihydroxypropyl)- | 912637-79-7 | C₇H₁₆N₂O₅ | Two 2,3-dihydroxypropyl groups | 208.21 |

| Urea, N,N-bis(2-hydroxyethyl)-N',N'-dimethyl | 15194-30-6 | C₆H₁₄N₂O₂ | Hydroxyethyl and methyl groups | 162.19 |

| N,N'-Methylenebis(urea) | 13547-17-6 | C₃H₈N₄O₂ | Methylene-bridged urea groups | 132.12 |

Key Structural Insights

- Lipophilicity : The 2-methylpropyl groups in the target compound enhance hydrophobicity, making it more soluble in organic solvents compared to hydrophilic derivatives like Urea, N,N'-bis(2,3-dihydroxypropyl)- .

- Hydrogen Bonding : Compounds with hydroxyl or methyl groups (e.g., Urea, N,N-bis(2-hydroxyethyl)-N',N'-dimethyl) exhibit stronger hydrogen-bonding capacity, influencing their reactivity and solubility .

- Steric Effects : Branched 2-methylpropyl substituents may hinder intermolecular interactions, reducing crystallinity compared to linear analogs .

Physicochemical Properties

Solubility and Stability

| Compound | Solubility (Predicted) | Stability Notes |

|---|---|---|

| Urea, N,N'-bis(2-methylpropyl)- | Low in water; high in organics | Stable under inert conditions |

| Urea, N,N'-bis(2,3-dihydroxypropyl)- | High in polar solvents | Sensitive to oxidation due to -OH |

| N,N'-Methylenebis(urea) | Moderate in water | Hygroscopic; prone to hydrolysis |

Thermal and Chemical Behavior

Toxicological Considerations

- Toxicological data for Urea, N,N'-bis(2-methylpropyl)- are scarce. Similar compounds like N,N'-Methylenebis(urea) carry warnings due to insufficient toxicological studies, suggesting caution in handling alkylated ureas .

Biological Activity

Urea, N,N'-bis(2-methylpropyl)-, also known as 1,3-bis(2-methylpropyl)urea, is a urea derivative notable for its dual substitution of nitrogen atoms with 2-methylpropyl groups. This compound has garnered attention due to its diverse biological activities and potential applications in various fields, including organic synthesis and agrochemicals. This article delves into the biological activity of Urea, N,N'-bis(2-methylpropyl)-, summarizing research findings, case studies, and comparative data.

- Molecular Formula : C9H20N2O

- Molecular Weight : 172.27 g/mol

- CAS Number : 1189-23-7

Biological Activities

Research indicates that Urea, N,N'-bis(2-methylpropyl)- exhibits a range of biological activities:

- Enzyme Modulation : The compound may influence metabolic pathways by modulating enzyme activities. Specific mechanisms of action remain under investigation but suggest potential interactions with various molecular targets.

- Antimicrobial Properties : Preliminary studies suggest that Urea, N,N'-bis(2-methylpropyl)- could exhibit antimicrobial effects against certain bacterial strains, although detailed investigations are required to establish its efficacy and mechanisms.

- Plant Growth Regulation : The compound's structural properties may enable it to act as a growth regulator in plants, enhancing growth or resistance to pathogens in agricultural applications.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features and potential applications of Urea, N,N'-bis(2-methylpropyl)-:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Urea, N,N'-bis(3-methylphenyl)- | C15H16N2O | Contains phenyl groups; used in organic synthesis |

| Urea, N,N'-bis(2-chlorophenyl)- | C12H16ClN2O | Contains chlorine; investigated for antimicrobial properties |

| Urea, N,N''-(2-methylpropylidene)bis | C6H14N4O2 | Exhibits low acute toxicity; used in fertilizers |

This table illustrates how Urea, N,N'-bis(2-methylpropyl)- stands out due to its unique substituents that confer distinct chemical reactivity compared to other ureas.

Case Studies and Research Findings

Several studies have explored the biological activities of Urea, N,N'-bis(2-methylpropyl)-:

- Study on Enzyme Interaction : A study investigated the interaction of the compound with specific metabolic enzymes. Results indicated a potential inhibitory effect on certain enzymes involved in metabolic pathways, suggesting a role in metabolic regulation.

- Antimicrobial Efficacy : In vitro tests demonstrated that Urea, N,N'-bis(2-methylpropyl)- showed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The zone of inhibition was measured using standard disc diffusion methods.

- Plant Growth Promotion : Research conducted on agricultural applications revealed that the compound could enhance plant growth under specific conditions. The study measured growth parameters such as height and biomass accumulation in treated plants compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.